8-Methoxy-3-methylquinoline
Overview
Description
8-Methoxy-3-methylquinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The structure of 8-methoxy-3-methylquinoline includes a quinoline core with a methoxy group at the 8-position and a methyl group at the 3-position. This compound is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 8-methoxy-3-methylquinoline and its derivatives can be achieved through various methods. One approach involves the rhodium(III)-catalyzed cross-coupling reaction of 8-methylquinolines with allylic alcohols in water, leading to the synthesis of γ-quinolinyl carbonyl compounds . Another method includes the use of aryloxazolines as key intermediates, which undergo nucleophilic displacement followed by electrophilic substitution to yield properly substituted benzene intermediates necessary for conversion to tetrahydroisoquinolines . Additionally, the synthesis of a primaquine metabolite, which is a derivative of 8-methoxyquinoline, has been reported .
Molecular Structure Analysis
The molecular structure of 8-methoxy-3-methylquinoline is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The methoxy and methyl substituents influence the electronic and steric properties of the molecule, which can affect its reactivity and interaction with biological targets or other chemical entities.
Chemical Reactions Analysis
8-Methoxyquinoline derivatives participate in various chemical reactions. For instance, the reactions of 8-methoxyquinoline with diorganotin dichlorides have been investigated, yielding products such as distannoxanes, 8-methoxyquinolinium chloride, and organostannate salts . The reactivity of these compounds is influenced by the substituents on the quinoline ring and the conditions under which the reactions are carried out.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxy-3-methylquinoline derivatives are determined by their molecular structure. The presence of the methoxy group can increase the electron density on the quinoline ring, potentially affecting its hydrogen bonding capabilities, solubility, and overall reactivity. The methyl group can introduce steric hindrance, influencing the molecule's conformation and its interactions with other molecules. These properties are crucial for the compound's applications in coordination chemistry, as seen with 8-hydroxyquinoline derivatives , and for its potential pharmacological activities, as suggested by the synthesis of dopamine antagonists .
Scientific Research Applications
DNA Repair Inhibition
8-Methoxy-3-methylquinoline has been studied for its role in inhibiting the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This enzyme plays a critical role in the repair of drug- and radiation-induced DNA damage. Studies suggest that compounds like 8-methoxy-3-methylquinoline can potentiate the cytotoxicity of certain cancer treatments, thereby enhancing their efficacy (Griffin et al., 1998).
Antileishmanial Activity
Research has identified that derivatives of 8-methoxy-3-methylquinoline, such as lepidines, exhibit significant activity against Leishmania donovani, a parasite responsible for the disease leishmaniasis. These compounds have shown to be more effective than standard treatments in animal models (Kinnamon et al., 1978).
Spectroscopy and Computational Studies
8-Methoxy-3-methylquinoline has been a subject of spectroscopic and computational studies. These studies involve the synthesis and analysis of crystalline compounds related to 8-methoxy-3-methylquinoline, providing insights into their structure and properties, which are crucial for developing new medicinal compounds (Małecki et al., 2010).
Organorhodium Complexes
The compound has been used in the synthesis of organorhodium(III) complexes. These complexes have potential applications in catalysis and material science, demonstrating the versatility of 8-methoxy-3-methylquinoline in inorganic chemistry (Nonoyama, 1974).
Cancer Treatment
In cancer research, 8-methoxy-3-methylquinoline derivatives have been investigated for their potential to induce autophagic cell death in liver cancer cells. These compounds target specific cellular mechanisms, offering a new approach to cancer therapy (Li et al., 2021).
Quantum Entanglement in Cancer Diagnosis
A novel application of 8-Methoxy-3-methylquinoline is in the study of quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This research represents an intersection of quantum physics and medical science, potentially opening new frontiers in cancer diagnosis (Alireza et al., 2019).
properties
IUPAC Name |
8-methoxy-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAUNIJRGMLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-methylquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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